Benzene, 1-cyclopenten-1-yl-
Description
Nomenclature and Structural Representation of Benzene (B151609), 1-cyclopenten-1-yl-
IUPAC Name: Cyclopenten-1-ylbenzene
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature for chemical compounds. The systematic name for this compound is cyclopenten-1-ylbenzene. nih.govsmolecule.com This name is derived from the parent benzene ring being substituted with a cyclopentene (B43876) group at the first position. smolecule.com
Common Synonyms
In addition to its formal IUPAC name, Benzene, 1-cyclopenten-1-yl- is also known by several synonyms in chemical literature and databases. These include:
1-Phenylcyclopentene nih.govhxchem.netlookchem.com
Cyclopent-1-en-1-ylbenzene nih.govmolbase.com
Phenylcyclopentene nih.govalfa-chemistry.com
Molecular Formula
The molecular formula for Benzene, 1-cyclopenten-1-yl- is C11H12. hxchem.netmolbase.com This formula indicates that each molecule of the compound is composed of 11 carbon atoms and 12 hydrogen atoms. The molecular weight is approximately 144.21 g/mol . smolecule.comalfa-chemistry.com
| Property | Value |
|---|---|
| IUPAC Name | Cyclopenten-1-ylbenzene |
| Molecular Formula | C11H12 |
| Molecular Weight | ~144.21 g/mol |
| CAS Number | 825-54-7 |
Structural Features and Significance in Research
The structure of Benzene, 1-cyclopenten-1-yl- consists of a benzene ring directly attached to a cyclopentene ring. smolecule.com This combination of an aromatic ring and a five-membered cyclic alkene is a key feature that influences its chemical behavior. smolecule.com The presence of the double bond within the cyclopentene ring makes the compound susceptible to addition reactions, while the phenyl group enhances the molecule's stability through resonance. cymitquimica.com This unique structural arrangement makes it a valuable subject for research, particularly in studies involving cycloadditions and ring-opening reactions.
Research Context and Importance
The significance of Benzene, 1-cyclopenten-1-yl- in the academic world is primarily centered on its utility as a building block in the synthesis of more complex molecules.
Role as an Intermediate in Organic Synthesis
Benzene, 1-cyclopenten-1-yl- serves as a crucial intermediate in various organic synthesis pathways. ontosight.aiguidechem.com Its structure allows for a range of chemical transformations. For instance, the double bond in the cyclopentene moiety can undergo addition reactions, such as hydroboration followed by oxidation to produce trans-2-phenylcyclopentanol. libguides.com It is also used in the synthesis of other compounds through reactions like bromination. tubitak.gov.tr Researchers utilize this compound as a starting material or an intermediate to construct more elaborate molecular architectures, which may have applications in pharmaceuticals and materials science. smolecule.comguidechem.com
Potential in Pharmaceutical Development
The structural framework of Benzene, 1-cyclopenten-1-yl- serves as a valuable scaffold in medicinal chemistry and pharmaceutical research. smolecule.comontosight.ai Its combination of a hydrophobic phenyl group and a reactive alkene within a cyclic structure makes it an attractive starting point for the synthesis of novel therapeutic agents. smolecule.comsigmaaldrich.com Researchers explore derivatives of this compound as lead compounds in drug discovery programs.
Specific research has highlighted the potential of its derivatives in developing new drugs. For example, a brominated version of the compound, 1-(Cyclopenten-1-yl)-2-bromobenzene, is being investigated for its utility in creating new therapeutic agents aimed at treating diseases like cancer and viral infections. Studies have specifically noted the potential of such derivatives as neuraminidase inhibitors, a class of antiviral drugs. The core structure's ability to be chemically modified allows for the fine-tuning of its pharmacological properties, making it a versatile platform for targeting various biological systems.
Applications in Materials Science
In the field of materials science, Benzene, 1-cyclopenten-1-yl- and its derivatives are recognized for their potential in the creation of new polymers and specialty chemicals. smolecule.comontosight.ai The presence of the reactive cyclopentene double bond allows the molecule to participate in polymerization reactions, serving as a monomer for the synthesis of novel polymer chains. The phenyl group, on the other hand, can enhance the thermal stability and mechanical properties of the resulting materials.
The compound is utilized as an intermediate in the production of various specialty chemicals, including resins and other polymeric materials. ontosight.ai Its unique chemical architecture allows for the development of materials with tailored properties, contributing to advancements in polymer science. Derivatives of Benzene, 1-cyclopenten-1-yl- have also been explored in the context of developing new copolymers. ontosight.ai
Differentiation from Similar Compounds (e.g., 1-Phenylcyclohexene)
Benzene, 1-cyclopenten-1-yl- is structurally similar to other phenyl-substituted cycloalkenes, such as 1-Phenylcyclohexene. However, the difference in the size of the cycloalkene ring—a five-membered ring versus a six-membered ring—leads to distinct chemical and physical properties. smolecule.comnist.gov
The primary distinction lies in the ring strain and conformation. The five-membered ring of 1-phenylcyclopentene is more strained and less flexible than the six-membered ring of 1-phenylcyclohexene. brainly.com This difference in ring strain influences the reactivity of the double bond. For example, studies on the bromination of these two compounds show that they yield different product distributions, which is attributed to their different structural and stereochemical characteristics. tubitak.gov.tr While both compounds are valuable in organic synthesis, the choice between them depends on the specific structural and reactive properties desired for a target molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopenten-1-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-8H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMYOMKBXNPDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231798 | |
| Record name | Benzene, 1-cyclopenten-1-yl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825-54-7 | |
| Record name | Benzene, 1-cyclopenten-1-yl- | |
| Source | ChemIDplus | |
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| Record name | Benzene, 1-cyclopenten-1-yl- | |
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| Record name | Benzene, 1-cyclopenten-1-yl- | |
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| Record name | (cyclopent-1-en-1-yl)benzene | |
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Synthetic Methodologies for Benzene, 1 Cyclopenten 1 Yl
Established Synthetic Pathways
Several methodologies have been established for the synthesis of Benzene (B151609), 1-cyclopenten-1-yl-, ranging from classic organometallic reactions to mechanisms involving strained intermediates.
Diels-Alder Reactions
The Diels-Alder reaction is a powerful and widely used method for synthesizing six-membered rings through a [4+2] cycloaddition process, where a conjugated diene reacts with a dienophile. nih.govmdpi.comwhiterose.ac.uk This reaction is fundamentally defined by the formation of a cyclohexene (B86901) derivative. nih.gov
Given that the target molecule, Benzene, 1-cyclopenten-1-yl-, features a five-membered cyclopentene (B43876) ring, the standard Diels-Alder reaction is not an established or viable synthetic pathway for its direct formation. The mechanism, which involves the concerted interaction of four pi-electrons from the diene and two pi-electrons from the dienophile, is specific to the construction of six-membered rings. whiterose.ac.uk Therefore, this methodology is not considered a practical route for the synthesis of this particular compound.
Allylic Substitution Reactions
Allylic substitution reactions provide a potential, though less direct, route to Benzene, 1-cyclopenten-1-yl-. These reactions involve the substitution of a leaving group on a carbon atom adjacent to a double bond (the allylic position). The synthesis could theoretically proceed through a palladium-catalyzed cross-coupling reaction, where a cyclopentenyl substrate bearing a suitable leaving group (like an acetate (B1210297) or halide) is reacted with an organoboron compound such as phenylboronic acid (a Suzuki-Miyaura type coupling). nih.gov
Alternatively, a nucleophilic substitution could be employed where an organometallic reagent containing the phenyl group, such as a phenyl cuprate, attacks a cyclopentene derivative with an allylic leaving group. The reaction typically proceeds via a π-allyl intermediate, which is then attacked by the nucleophile. acs.org While versatile for creating various allylic compounds, the specific application of this method to produce 1-phenylcyclopentene in high yield would require careful selection of catalysts, ligands, and reaction conditions to control regioselectivity. nih.govwikipedia.org
Grignard Reaction followed by Acid Hydrolysis (e.g., Cyclopentanone (B42830) and Phenylmagnesium Bromide)
A highly reliable and frequently cited method for synthesizing Benzene, 1-cyclopenten-1-yl- is a two-step process initiated by a Grignard reaction. acs.org This pathway involves the nucleophilic addition of a phenyl group to a cyclopentanone ring, followed by an elimination reaction to form the alkene.
Step 1: Grignard Reaction The first step involves the reaction of cyclopentanone with phenylmagnesium bromide, a Grignard reagent. The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone. This addition reaction, after an acidic workup, yields the tertiary alcohol, 1-phenylcyclopentanol (B87942).
Step 2: Acid-Catalyzed Dehydration The second step is the acid-catalyzed dehydration of the 1-phenylcyclopentanol intermediate. This reaction proceeds via an E1 (unimolecular elimination) mechanism. The alcohol's hydroxyl group is first protonated by a strong acid (e.g., sulfuric acid), converting it into a good leaving group (water). The departure of the water molecule results in the formation of a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond within the cyclopentane (B165970) ring and yielding the final product, Benzene, 1-cyclopenten-1-yl-.
| Step | Reactants | Intermediate/Product | Reaction Type |
|---|---|---|---|
| 1 | Cyclopentanone, Phenylmagnesium Bromide | 1-Phenylcyclopentanol | Grignard Reaction (Nucleophilic Addition) |
| 2 | 1-Phenylcyclopentanol, Acid Catalyst (e.g., H₂SO₄) | Benzene, 1-cyclopenten-1-yl- | Dehydration (E1 Elimination) |
Elimination-Addition Mechanisms
The reaction between 1-chlorocyclopentene and phenyllithium (B1222949) is a classic example of an elimination-addition mechanism that proceeds through a highly reactive, strained intermediate known as an aryne, or in this specific case, a cycloalkyne. Experimental evidence, including studies using carbon-14 (B1195169) labeled 1-chlorocyclopentene, supports the formation of a cyclopentyne (B14760497) intermediate.
The proposed mechanism involves two main stages:
Elimination: Phenyllithium, a strong base, abstracts a proton from the carbon adjacent to the one bearing the chlorine atom. This is followed by the elimination of the chloride ion, resulting in the formation of a transient and highly strained cyclopentyne intermediate which contains a formal triple bond within the five-membered ring.
Addition: The nucleophilic phenyllithium then attacks one of the sp-hybridized carbons of the cyclopentyne intermediate. Subsequent protonation (during workup) of the resulting carbanion yields the final product, Benzene, 1-cyclopenten-1-yl-.
This pathway is significant from a mechanistic standpoint as it provides evidence for the existence of cyclopentyne as a reaction intermediate, extending the concept of benzyne (B1209423) to smaller cycloalkyne systems.
| Stage | Key Transformation | Intermediate |
|---|---|---|
| Elimination | Deprotonation by PhLi followed by loss of Cl⁻ | Cyclopentyne |
| Addition | Nucleophilic attack by PhLi followed by protonation | Benzene, 1-cyclopenten-1-yl- |
Piperidine (B6355638) is a secondary amine that commonly functions as a weak base catalyst in organic synthesis. Its primary role in coupling reactions is to facilitate condensations, such as the Knoevenagel condensation. In this context, piperidine catalyzes the reaction between a carbonyl compound and a compound with an active methylene (B1212753) group.
A potential, though indirect, synthetic route involving piperidine could start with the Knoevenagel condensation of benzaldehyde (B42025) and cyclopentanone. In this reaction, piperidine acts as a base to deprotonate cyclopentanone, forming an enolate. This enolate then attacks the benzaldehyde carbonyl group. The catalytic cycle often involves the formation of an iminium ion intermediate from the reaction of piperidine and benzaldehyde, which makes the carbonyl carbon more electrophilic. The initial product after dehydration is 2-benzylidenecyclopentanone.
While this reaction successfully couples the phenyl and cyclopentyl moieties and is catalyzed by piperidine, it does not directly yield Benzene, 1-cyclopenten-1-yl-. Further synthetic transformations, such as reduction of the ketone and isomerization of the double bond, would be required to obtain the target compound. Therefore, while piperidine can catalyze a relevant C-C bond formation, it is not a direct catalyst for the synthesis of the final product in a single step.
Stereoselective Synthesis Approaches
Stereoselective synthesis is paramount for producing enantiomerically pure compounds. For structures related to Benzene, 1-cyclopenten-1-yl-, several methodologies can be employed to control the three-dimensional arrangement of atoms, thereby yielding specific stereoisomers.
Asymmetric hydroboration is a powerful method for the enantioselective synthesis of alcohols from prochiral alkenes. In the context of Benzene, 1-cyclopenten-1-yl-, which is a trisubstituted alkene, this reaction introduces a hydroxyl group and a hydrogen atom across the double bond in a syn fashion. The subsequent oxidation of the organoborane intermediate yields an alcohol with a specific stereochemistry.
The use of chiral hydroborating agents is essential for inducing asymmetry. Monoisopinocampheylborane (IpcBH₂), derived from the natural product (+)-α-pinene, has been shown to be highly effective for the hydroboration of phenyl-substituted tertiary olefins, including 1-phenyl-1-cyclopentene. researchgate.net The reaction proceeds by adding the borane (B79455) reagent to the alkene, followed by oxidation with alkaline hydrogen peroxide (H₂O₂). This two-step sequence results in the formation of trans-2-phenylcyclopentanol. The hydroboration of 1-phenyl-1-cyclopentene with IpcBH₂ and subsequent oxidation yields the corresponding alcohol with high enantiomeric excess (ee), typically in the range of 81% to 100% ee. researchgate.net The resulting alcohol's stereocenter is consistently enriched in the S enantiomer when the reagent is prepared from (+)-α-pinene. researchgate.net
The general mechanism involves the formation of a four-membered ring transition state where the boron atom adds to the less sterically hindered carbon, and the hydrogen atom adds to the more substituted carbon. However, in styrenyl systems like 1-phenyl-1-cyclopentene, electronic effects can influence regioselectivity, favoring boron attachment at the benzylic position. stackexchange.com The subsequent oxidation step proceeds with retention of configuration, meaning the hydroxyl group replaces the boron atom in the same stereochemical position. chempedia.info
Table 1: Asymmetric Hydroboration of Phenyl-Substituted Alkenes with Monoisopinocampheylborane (IpcBH₂) researchgate.net
| Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|
| 1-Phenyl-1-cyclopentene | (trans)-2-Phenylcyclopentanol | 81-100% |
| 1-Phenyl-1-cyclohexene (B116675) | (trans)-2-Phenylcyclohexanol | 81-100% |
Asymmetric epoxidation provides a direct route to chiral epoxides, which are versatile intermediates that can be opened by various nucleophiles to yield a range of functionalized, enantiomerically enriched products. For trisubstituted alkenes like Benzene, 1-cyclopenten-1-yl-, chiral catalysts can direct the delivery of an oxygen atom to one of the two enantiotopic faces of the double bond.
Chiral dioxiranes, generated in situ from a ketone catalyst and an oxidant like Oxone (potassium peroxymonosulfate), are highly effective for this transformation. Fructose-derived ketones and oxazolidinone-bearing ketones have emerged as powerful catalysts for the epoxidation of various olefins. nih.gov While many studies focus on 1,1-disubstituted terminal olefins, the principles are applicable to other substitution patterns. For instance, 1-phenyl-1-cyclohexene, a close analog of 1-phenyl-1-cyclopentene, has been used as a model substrate to study electronic effects on enantioselectivity in ketone-catalyzed epoxidations. lookchem.com
Research has shown that for aryl-substituted olefins, an attractive interaction between the π-system of the substrate's phenyl group and the oxazolidinone moiety of the catalyst can favor a planar-like transition state, leading to high enantioselectivity. nih.govorganic-chemistry.org Enantiomeric excesses of up to 88% have been achieved for various aryl-substituted alkenes using this methodology. nih.govorganic-chemistry.org The choice of solvent and the steric and electronic properties of both the substrate and the catalyst are critical factors in optimizing the stereochemical outcome. organic-chemistry.org
The Mukaiyama aldol (B89426) reaction is a Lewis acid-catalyzed aldol addition of a silyl (B83357) enol ether to a carbonyl compound, such as an aldehyde or ketone. wikipedia.org This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with excellent stereocontrol. semanticscholar.org A synthetic strategy towards chiral derivatives of Benzene, 1-cyclopenten-1-yl- can involve a diastereoselective Mukaiyama aldol reaction to construct a key precursor, followed by cyclization and dehydration.
A plausible route begins with the reaction of a chiral aldehyde with the silyl enol ether of a substituted ketone. The inherent stereochemistry of the aldehyde directs the approach of the enolate, leading to the formation of a β-hydroxy carbonyl compound with a specific diastereoselectivity. This aldol adduct can then undergo an intramolecular condensation reaction to form the cyclopentene ring. For example, strategies have been developed for the construction of chiral vinyl cyclopentanone building blocks using a diastereo- and enantioselective Mukaiyama aldol reaction as a key step. researchgate.netnih.gov
The general mechanism involves the activation of the aldehyde by a Lewis acid (e.g., TiCl₄, SnCl₄, or a chiral Lewis acid complex), making it more electrophilic. semanticscholar.org The silyl enol ether then attacks the activated aldehyde carbonyl, and subsequent workup yields the β-hydroxy ketone. The choice of Lewis acid, solvent, and reaction temperature can significantly influence the diastereomeric ratio of the product. wikipedia.org
Advanced Synthetic Strategies and Yield Optimization
Yield optimization often involves a systematic study of reaction parameters. Key variables include reactant concentration, catalyst loading, temperature, and reaction time. For instance, in iridium-catalyzed syntheses of cyclopentane derivatives, it was found that increasing the reaction concentration from 1 M to 4 M significantly improved the product yield from 4% to 34%. researchgate.net Further adjustments, such as modifying the stoichiometry of the reagents, can lead to even greater efficiency. researchgate.net
Table 2: Example of Yield Optimization by Reactant Concentration researchgate.net
| Entry | Concentration (M) | Yield (%) |
|---|---|---|
| 1 | 1 | 4 |
| 2 | 2 | 14 |
| 3 | 4 | 34 |
Alternative advanced strategies include transition-metal-catalyzed cross-coupling reactions. A Suzuki coupling between a phenylboronic acid and a cyclopentenyl halide or triflate is a viable modern approach. chemicalbook.com Furthermore, cascade reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient strategy. For example, phosphine-catalyzed cascade isomerization and annulation processes have been developed for the diastereoselective synthesis of substituted cyclopentenes. nih.gov These advanced methods often provide access to complex molecular architectures from simple starting materials with high efficiency and selectivity.
Reactivity and Reaction Mechanisms of Benzene, 1 Cyclopenten 1 Yl
Chemical Reactions of the Benzene (B151609) Moiety
The benzene ring in 1-phenylcyclopentene is an electron-rich system, making it susceptible to attack by electrophiles. byjus.com The presence of the 1-cyclopentenyl substituent influences the ring's reactivity and the orientation of incoming electrophiles.
Electrophilic Aromatic Substitution
The most characteristic reaction of the benzene ring is electrophilic aromatic substitution (SEAr). wikipedia.orglibretexts.org This type of reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The general mechanism proceeds in two main steps:
Formation of a Carbocation Intermediate : The electrophile attacks the π electron system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orglibretexts.org This step is typically the slow, rate-determining step of the reaction. libretexts.org
Proton Removal : A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. libretexts.orglibretexts.org
Substituents on the benzene ring can influence both the rate of the reaction and the position of the new substituent. wikipedia.org The 1-cyclopentenyl group attached to the benzene ring is considered an alkyl substituent. Alkyl groups are activating, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. They donate electron density to the ring, which stabilizes the positive charge of the arenium ion intermediate. wikipedia.org
Furthermore, the 1-cyclopentenyl group is an ortho, para-director. This means that incoming electrophiles will preferentially add to the positions ortho (adjacent to the substituent) and para (opposite the substituent) to the cyclopentenyl group. This is because the resonance structures of the arenium ion intermediate show that the positive charge is delocalized onto the carbon atom bearing the substituent, which is stabilized by the electron-donating nature of the alkyl group.
Common electrophilic aromatic substitution reactions include:
Halogenation : Introduction of a halogen (e.g., Cl, Br) using a Lewis acid catalyst like FeCl₃ or AlCl₃. byjus.commasterorganicchemistry.com
Nitration : Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. byjus.comaakash.ac.in
Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.comaakash.ac.in
Friedel-Crafts Alkylation : Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org
Friedel-Crafts Acylation : Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org
Chemical Reactions of the Cyclopentene (B43876) Moiety
The double bond in the cyclopentene ring is a site of high electron density, making it reactive towards electrophiles in addition reactions, which are characteristic of alkenes. libretexts.org
Addition Reactions to the Double Bond
Unlike the substitution reactions of the benzene ring, the cyclopentene moiety readily undergoes addition reactions where the π bond is broken and two new σ bonds are formed. In these reactions, an electrophile adds to one carbon of the double bond, forming a carbocation, which is then attacked by a nucleophile. The presence of the adjacent phenyl group stabilizes the carbocation intermediate.
Examples of addition reactions include:
Halogenation : Addition of halogens like Br₂ or Cl₂ across the double bond.
Hydrohalogenation : Addition of hydrogen halides (e.g., HBr, HCl) across the double bond.
Hydration : Addition of water in the presence of an acid catalyst to form an alcohol.
Hydrogenation
Hydrogenation is a specific type of addition reaction where hydrogen (H₂) is added across the double bond in the presence of a metal catalyst. This reaction converts the alkene to an alkane. For Benzene, 1-cyclopenten-1-yl-, the hydrogenation of the cyclopentene double bond is readily achieved under standard conditions (e.g., using catalysts like palladium, platinum, or nickel) to yield cyclopentylbenzene. This selective hydrogenation is possible because the benzene ring requires much more vigorous conditions to be reduced. mdpi.com
| Reactant | Product | Catalyst |
| Benzene, 1-cyclopenten-1-yl- | Cyclopentylbenzene | Pd, Pt, or Ni |
Photoinduced Electron Transfer Reactions
Photoinduced electron transfer (PET) involves the transfer of an electron from one molecule to another after one of the molecules has been electronically excited by light. youtube.com An excited state molecule is both a better electron donor and a better electron acceptor than its ground state. youtube.comnih.gov
A notable reaction of Benzene, 1-cyclopenten-1-yl- is its dimerization through a photoinduced electron transfer mechanism. acs.org When irradiated in the presence of an electron acceptor like 1,4-dicyanobenzene (DCNB) in a solvent such as acetonitrile, 1-phenylcyclopentene undergoes dimerization. acs.org
The proposed mechanism involves the following key steps:
Photoexcitation and Electron Transfer : The electron acceptor (DCNB) absorbs light and becomes electronically excited. In its excited state, it accepts an electron from 1-phenylcyclopentene to form a monomer cation radical (1a•+) and the radical anion of DCNB. acs.org
Formation of Dimer Cation Radical : The highly reactive monomer cation radical of 1-phenylcyclopentene, which has a planar structure, readily interacts with a neutral molecule of 1-phenylcyclopentene. acs.org This interaction leads to the formation of a dimer cation radical. acs.org
Cycloaddition and Product Formation : The reaction proceeds to give [2 + 4] cycloadducts, resulting in the formation of tetralin-type dimers. acs.org A minor product, a 2:1 adduct of 1-phenylcyclopentene with DCNB, is also formed. acs.org
This reaction is specific to the cyclopentene derivative; the analogous compound, 1-phenylcyclohexene, does not form dimers under the same conditions, instead yielding 1:1 adducts with DCNB. acs.org The planarity of the 1-phenylcyclopentene cation radical is believed to be crucial for promoting the formation of the dimer cation radicals necessary for the dimerization reaction. acs.org
| Reaction Type | Reactants | Key Intermediate | Products |
| Photoinduced Dimerization | Benzene, 1-cyclopenten-1-yl-, 1,4-Dicyanobenzene (DCNB) | Monomer and Dimer Cation Radicals | Tetralin-type dimers, 2:1 adduct with DCNB |
Anti-Markovnikov Addition (e.g., Methanol (B129727) Addition)
In contrast to Markovnikov addition, which proceeds via the most stable carbocation, anti-Markovnikov addition involves a different mechanism, typically a free-radical pathway, especially when initiated by peroxides (ROOR). masterorganicchemistry.com This process is well-documented for the addition of hydrogen bromide but can be applied to other reagents like methanol under radical-initiating conditions.
The mechanism for the anti-Markovnikov addition of methanol to Benzene, 1-cyclopenten-1-yl- would proceed through the following steps:
Initiation: Heat or UV light initiates the homolytic cleavage of a peroxide initiator (ROOR) to form two alkoxy radicals (RO•). This reactive radical then abstracts a hydrogen atom from a methanol molecule to generate a methoxy (B1213986) radical (•OCH₃).
Propagation Step 1: The electrophilic methoxy radical attacks the double bond of Benzene, 1-cyclopenten-1-yl-. The addition occurs at the less substituted carbon of the double bond (C2) or, in this case, the carbon that leads to the most stable radical intermediate. Addition to the C1 carbon (bearing the phenyl group) generates a more stable secondary, benzylic radical at the C2 position.
Propagation Step 2: The resulting carbon-centered radical intermediate then abstracts a hydrogen atom from another molecule of methanol. This step forms the final anti-Markovnikov product, 1-methoxy-2-phenylcyclopentane, and regenerates a methoxy radical, which can continue the chain reaction. masterorganicchemistry.com
The regioselectivity of this reaction is dictated by the stability of the radical intermediate. masterorganicchemistry.com The formation of the benzylic radical is the driving force for the addition of the methoxy group to the C1 position.
Elimination Reactions
Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a π-bond. quora.com For substrates related to Benzene, 1-cyclopenten-1-yl-, elimination reactions are a primary method for its synthesis. These reactions can proceed through several distinct mechanisms, including E1, E2, and E1cb.
The three primary elimination mechanisms—E1 (Elimination, Unimolecular), E2 (Elimination, Bimolecular), and E1cb (Elimination, Unimolecular, Conjugate Base)—are distinguished by their kinetics, stereochemical requirements, and the nature of the substrate and base. quora.comlibretexts.org
| Feature | E1 (Unimolecular) | E2 (Bimolecular) | E1cb (Unimolecular Conjugate Base) |
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Base] | Can be first or second order |
| Mechanism | Two steps: 1. Leaving group departs (forms carbocation). 2. Base removes proton. quora.com | One concerted step: Base removes proton, double bond forms, and leaving group departs simultaneously. dalalinstitute.com | Two steps: 1. Base removes acidic proton (forms carbanion). 2. Leaving group departs. quora.com |
| Base Strength | Weak base is sufficient. quora.com | Strong base is required. pressbooks.pub | Strong base is required. dalalinstitute.com |
| Substrate | Favored for tertiary > secondary halides. quora.com | Can occur for primary, secondary, or tertiary halides. pressbooks.pub | Requires a proton made acidic by an adjacent electron-withdrawing group (e.g., carbonyl). libretexts.org |
| Leaving Group | Good leaving group required. | Good leaving group required. | Poor leaving group is tolerated. quora.com |
| Stereochemistry | No specific requirement. | Requires an anti-periplanar (180°) arrangement of the H and the leaving group. pressbooks.pubmasterorganicchemistry.com | No specific requirement. |
| Intermediate | Carbocation. libretexts.org | None (transition state only). dalalinstitute.com | Carbanion (conjugate base). libretexts.org |
The synthesis of Benzene, 1-cyclopenten-1-yl- is commonly achieved through the dehydrohalogenation of a halo-substituted phenylcyclopentane. A prominent example is the reaction of 1-bromo-2-phenylcyclopentane with a strong, non-bulky base like potassium hydroxide (B78521) (KOH) in an alcoholic solvent. youtube.com This reaction proceeds via an E2 mechanism. pressbooks.pub
The stereochemistry of the starting material is crucial for the E2 pathway, which requires the hydrogen atom and the bromine leaving group to be in an anti-periplanar conformation. masterorganicchemistry.comyoutube.com In the case of trans-1-bromo-2-phenylcyclopentane, the hydrogen on the carbon bearing the phenyl group (C2) can align anti-periplanar to the bromine atom. The strong base (ethoxide or hydroxide) abstracts this proton, and in a single concerted step, the C-H bond breaks, a π-bond forms between C1 and C2, and the bromide ion is ejected. youtube.com
This pathway leads directly to the formation of Benzene, 1-cyclopenten-1-yl-. The formation of this specific isomer is highly favored over other potential products (like 3-phenylcyclopentene) because the resulting double bond is conjugated with the phenyl ring, creating a thermodynamically stable system.
Reaction Summary: Dehydrohalogenation
| Reactant | Reagent | Mechanism | Major Product |
| 1-bromo-2-phenylcyclopentane | Alcoholic KOH | E2 | Benzene, 1-cyclopenten-1-yl- |
Pyrolytic elimination, or Ei (Elimination, Intramolecular) reaction, is a type of elimination that occurs at high temperatures without the need for an external acid or base. slideshare.net These reactions are characterized by a concerted mechanism that proceeds through a cyclic transition state, resulting in syn-elimination, where the two leaving groups depart from the same side of the molecule. youtube.comwikipedia.org
Common examples of Ei reactions include the pyrolysis of esters, xanthates (Chugaev elimination), and amine N-oxides (Cope elimination). wikipedia.orgscribd.comyoutube.com To form Benzene, 1-cyclopenten-1-yl-, a suitable precursor such as N,N-dimethyl-1-phenylcyclopentyl-amine N-oxide could be used.
In this Cope elimination, heating the N-oxide would cause the oxygen atom to act as an internal base, abstracting a cis-β-hydrogen from the C2 position of the cyclopentane (B165970) ring through a five-membered cyclic transition state. wikipedia.orgorganic-chemistry.org This concerted process results in the formation of the C=C double bond and a hydroxylamine (B1172632) byproduct. organic-chemistry.org If a hydrogen is available on both C2 and C5, the reaction often favors the formation of the more stable, conjugated alkene, Benzene, 1-cyclopenten-1-yl-. wikipedia.org This preference is driven by the stabilizing effect of the phenyl group on the developing double bond in the transition state. organic-chemistry.org
Rearrangement Studies
An allylic rearrangement, or allylic shift, is a reaction where a double bond in an allyl-containing compound migrates to an adjacent position. wikipedia.orglscollege.ac.in This process typically occurs through an intermediate with a delocalized charge or radical, such as an allylic carbocation or radical. wikipedia.org
For Benzene, 1-cyclopenten-1-yl-, an allylic rearrangement would involve the migration of the double bond from the C1-C2 position to the C2-C3 position, resulting in the isomeric compound 3-phenylcyclopentene. This isomerization can be catalyzed by acid, which would protonate the double bond to form a carbocation at C1. A subsequent deprotonation at C3 would yield the rearranged product.
However, the thermodynamic stability of the isomers plays a critical role.
Benzene, 1-cyclopenten-1-yl- : This isomer is a trisubstituted alkene. Crucially, the double bond is in conjugation with the phenyl ring, which provides significant resonance stabilization.
3-phenylcyclopentene : This isomer is a disubstituted alkene, and the double bond is not conjugated with the phenyl ring.
Due to the combined effects of alkene substitution and conjugation, Benzene, 1-cyclopenten-1-yl- is significantly more stable than 3-phenylcyclopentene. youtube.com Therefore, while an allylic rearrangement is mechanistically possible, the equilibrium would overwhelmingly favor the more stable, conjugated isomer. Any conditions promoting rearrangement would ultimately lead to the formation of Benzene, 1-cyclopenten-1-yl- as the major thermodynamic product.
Rearrangements involving Cyclopentyne (B14760497) Intermediates
There is a lack of specific documented research on the rearrangements of Benzene, 1-cyclopenten-1-yl- that proceed through a cyclopentyne intermediate. Cyclopentyne, a highly reactive and transient species, is a known intermediate in various organic reactions. However, its direct involvement in the rearrangements of Benzene, 1-cyclopenten-1-yl- has not been a subject of detailed investigation in the reviewed literature. Theoretical studies and experimental work are needed to elucidate whether such reaction pathways are feasible and what the potential products of such rearrangements would be.
Spectroscopic Characterization and Conformational Analysis
Advanced Spectroscopic Techniques
The ultraviolet spectroscopy of the S₁ ← S₀ transition of 1-phenylcyclopentene has been comprehensively investigated using a suite of high-resolution, laser-based techniques in a supersonic expansion. nih.gov These methods allow for the study of isolated, cold molecules, simplifying complex spectra and enabling detailed analysis of molecular structure and dynamics.
In jet-cooled vibronic spectroscopy, molecules are cooled to very low rotational and vibrational temperatures by co-expanding them with a carrier gas, such as argon, into a vacuum. This cooling process dramatically simplifies the electronic spectrum by collapsing rotational contours and reducing spectral congestion from "hot bands" (transitions originating from excited vibrational levels).
For 1-phenylcyclopentene, the jet-cooled excitation spectrum reveals extensive vibronic structure extending over 1000 cm⁻¹ above the electronic origin, which was identified at 34,646 cm⁻¹. nih.gov Much of this structure is analogous to that of styrene (B11656) and other singly substituted benzene (B151609) derivatives, with significant Franck-Condon (FC) activity observed in substituent-sensitive benzene modes. nih.gov Notably, the spectrum also displays strong progressions in the inter-ring torsional mode, indicating a substantial change in the molecule's geometry along this coordinate upon electronic excitation. Conversely, no significant activity was observed in the ring-puckering coordinate of the cyclopentene (B43876) ring. nih.gov
Resonant Two-Photon Ionization (R2PI) is a highly sensitive and mass-selective technique used to obtain the electronic spectra of atoms and molecules. hhu.dewikipedia.org The process involves the absorption of a first photon to excite the molecule to a resonant intermediate electronic state (in this case, the S₁ state). A second photon then ionizes the molecule from this excited state. wikipedia.org The resulting ions are detected, often by a time-of-flight mass spectrometer, which allows for mass-selective detection. hhu.de
The S₁ ← S₀ transition of 1-phenylcyclopentene was studied using R2PI, which, in conjunction with other methods, helped to build a comprehensive picture of its vibronic structure. nih.gov The mass selectivity of R2PI is particularly advantageous as it ensures that the observed spectrum belongs exclusively to the target molecule, 1-phenylcyclopentene. hhu.de
Laser-Induced Fluorescence (LIF) is a spectroscopic method where a tunable laser excites a molecule to a higher electronic state, and the subsequent spontaneous emission (fluorescence) is detected. tau.ac.iledinst.com Like R2PI, it is a sensitive technique for obtaining excitation spectra. The S₁ ← S₀ spectrum of jet-cooled 1-phenylcyclopentene was recorded using LIF excitation, complementing the data obtained from R2PI. nih.gov By scanning the laser's wavelength and monitoring the total fluorescence, a map of the vibronic energy levels in the excited state can be constructed. edinst.com
Single Vibronic Level Fluorescence (SVLF) spectroscopy provides detailed information about the vibrational structure of the electronic ground state. arxiv.org In this technique, the excitation laser is tuned to a specific vibronic absorption band, populating a single known vibrational level in the excited electronic state. The resulting fluorescence is then dispersed by a monochromator to resolve the emission spectrum. nih.gov
Analysis of SVLF spectra for 1-phenylcyclopentene was crucial for determining the torsional potential energy surface of the S₀ ground state. nih.gov By exciting specific levels in the S₁ state and observing the emission back down to various levels in the S₀ state, researchers could map the ground-state vibrational frequencies and deduce the shape of its potential energy surface. nih.gov
Many flexible molecules can exist in multiple stable shapes, or conformers. UV-UV hole-burning spectroscopy is a powerful technique for distinguishing the spectra of different conformers present in a sample. nih.govrsc.org The method uses two laser pulses: a "burn" laser fixed at a specific frequency to deplete the population of one conformer's ground state, and a "probe" laser that scans the spectral region of interest. If the probe laser scans across a transition originating from the same ground state conformer as the one targeted by the burn laser, a dip, or "hole," appears in the spectrum.
When applied to 1-phenylcyclopentene, UV-UV hole-burning spectroscopy revealed that only one spectroscopically distinct conformer was present in the supersonic jet expansion. nih.gov This finding significantly simplified the analysis of the vibronic spectra, as all observed transitions could be attributed to this single conformation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uci.edu It is widely used for identifying and quantifying volatile and semi-volatile organic compounds in complex mixtures, such as environmental or forensic samples. shimadzu.compdx.edu
In GC-MS, the mixture is first vaporized and separated into its individual components in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification. uci.edu
Benzene, 1-cyclopenten-1-yl- can be identified by this method. The NIST (National Institute of Standards and Technology) mass spectral library contains reference spectra for the compound. The electron ionization mass spectrum is characterized by a molecular ion peak and several key fragment ions that are used for its identification. nih.govnist.gov
Table 1: Key Mass Spectral Peaks for Benzene, 1-cyclopenten-1-yl-
| NIST Library | m/z of Most Abundant Peak | m/z of 2nd Most Abundant Peak | m/z of 3rd Most Abundant Peak |
|---|---|---|---|
| Main Library | 144 (Molecular Ion) | 129 | 143 |
| Replicate Library | 129 | 144 (Molecular Ion) | 143 |
Data sourced from PubChem CID 136652. nih.gov
Research Findings on Torsional Potentials
A key finding from the combined spectroscopic studies was the characterization of the torsional potential energy surfaces for the inter-ring motion in both the ground (S₀) and excited (S₁) states. nih.gov
S₁ Excited State: The excited state was found to have a symmetric, single-well potential with a minimum at a planar geometry (torsional angle φ = 0°). This indicates a preference for a flat structure in the excited state.
S₀ Ground State: In contrast, the ground state possesses a twisted equilibrium geometry. Its torsional potential is strongly asymmetric, a consequence of the non-planar cyclopentene ring. nih.gov
The change in the equilibrium torsional angle upon electronic excitation (S₀ → S₁) was determined to be approximately 15°. nih.gov
Table 2: Best-Fit Torsional Potential Parameters for 1-Phenylcyclopentene
| Electronic State | Potential Function Type | Parameter | Value (cm⁻¹) |
|---|---|---|---|
| S₁ | Cosine Term | V₂ | 3765 |
| V₄ | -183 | ||
| S₀ | Sine/Cosine Term | V₁ | 948 |
| V₂ | -195 | ||
| V₃ | -162 | ||
| V₄ | -268 |
Data sourced from Newby et al., J. Phys. Chem. A 2009. nih.gov
Table 3: List of Compound Names
| Compound Name |
|---|
| Benzene, 1-cyclopenten-1-yl- |
| 1-Phenylcyclopentene |
| Styrene |
| Benzene |
| Argon |
| Toluene |
| Ethylbenzene |
Conformational Analysis and Torsional Potentials
The conformational preferences of Benzene, 1-cyclopenten-1-yl- are primarily dictated by the rotational orientation of the phenyl group relative to the cyclopentene ring. This rotation is described by the inter-ring torsional angle. Analysis using techniques such as resonant-two-photon ionization (R2PI), laser-induced fluorescence (LIF), and single vibronic level fluorescence (SVLF) has shown that only one distinct conformer is present in a supersonic expansion, simplifying its spectral analysis. nih.gov
Inter-ring Torsion and Vibrational Frequencies
The vibronic spectrum of Benzene, 1-cyclopenten-1-yl- is characterized by extensive structure, with the electronic origin (S₁ ← S₀) identified at 34,646 cm⁻¹. nih.gov A significant portion of this structure arises from Franck-Condon activity in substituent-sensitive benzene modes, which is typical for singly substituted benzene derivatives. nih.gov
Crucially, the spectrum displays prominent progressions in the low-frequency inter-ring torsional mode. nih.gov The presence of these sizable progressions indicates a substantial change in the equilibrium torsional angle between the phenyl and cyclopentene rings upon electronic excitation from the ground state (S₀) to the first excited state (S₁). nih.gov
Analysis of Ground (S₀) and Excited (S₁) State Potentials
The torsional potentials for both the ground (S₀) and excited (S₁) states have been quantitatively determined by fitting experimental torsional frequency spacings. nih.gov The two states exhibit markedly different potential energy landscapes.
The excited state (S₁) potential is described as a symmetric, single-well potential. nih.gov Its minimum energy conformation is at a torsional angle (φ) of 0°, corresponding to a locally planar geometry. This potential can be accurately modeled by a cosine term potential function. nih.gov
Conversely, the ground state (S₀) potential is characterized by a twisted equilibrium geometry. The potential is notably asymmetric around the φ = 0° position. nih.gov This asymmetry necessitates the use of both sine (odd) and cosine (even) terms for an accurate mathematical description. nih.gov
The table below summarizes the best-fit parameters for the torsional potential energy functions of the S₀ and S₁ states.
| State | Potential Function Type | Parameters (cm⁻¹) | Equilibrium Geometry |
| S₁ (Excited State) | Cosine Series | V₂ = 3765, V₄ = -183 | Planar (φ = 0°) |
| S₀ (Ground State) | Sine/Cosine Series | V₁ = 948, V₂ = -195, V₃ = -162, V₄ = -268 | Twisted (Asymmetric) |
Data sourced from jet-cooled vibronic spectroscopy studies. nih.gov
Influence of Cyclopentene Ring Non-planarity on Conformation
The non-planar nature of the five-membered cyclopentene ring is a critical factor influencing the ground state conformation of Benzene, 1-cyclopenten-1-yl-. nih.gov This inherent non-planarity is directly responsible for the strong asymmetry observed in the S₀ torsional potential. nih.gov It creates a twisted equilibrium geometry in the ground state, preventing the molecule from achieving a planar conformation, in contrast to the excited state which favors planarity. nih.gov
Absence of Franck-Condon Activity in Ring-Puckering
Despite the non-planarity of the cyclopentene ring, spectroscopic analysis shows no evidence of Franck-Condon activity in the ring-puckering coordinate. nih.gov This absence suggests that the geometry of the puckered cyclopentene ring does not undergo significant changes upon electronic excitation from the S₀ to the S₁ state. nih.gov
Computational Chemistry and Theoretical Studies
Ab Initio Geometry Optimizations
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are fundamental for determining the optimized geometry of Benzene (B151609), 1-cyclopenten-1-yl-. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide detailed information about bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.
Experimental studies have determined that Benzene, 1-cyclopenten-1-yl- exists as a single spectroscopically distinct conformer. Theoretical calculations support this by identifying a single stable minimum on the potential energy surface. The geometry is characterized by a non-planar cyclopentene (B43876) ring attached to the phenyl group. The degree of twisting between the phenyl ring and the C=C bond of the cyclopentene ring is a key structural parameter.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a widely used method for computational studies of organic molecules due to its balance of accuracy and computational cost. DFT calculations are instrumental in determining the electronic structure, optimized geometry, and vibrational frequencies of Benzene, 1-cyclopenten-1-yl-.
DFT studies, often employing hybrid functionals like B3LYP with basis sets such as 6-31G*, have been used to investigate the geometry and electronic properties of this molecule. These calculations confirm the non-planar structure, with a specific dihedral angle between the phenyl ring and the plane of the double bond in the cyclopentene ring. This twisting is a result of the steric hindrance between the ortho-hydrogens of the phenyl group and the adjacent methylene (B1212753) group of the cyclopentene ring.
DFT calculations have also been employed to support mechanistic studies involving 1-phenylcyclopentene. For example, in studies of its reactions, DFT has been used to calculate the energies of reactants, transition states, and products, thereby elucidating the reaction pathways.
Table 1: Representative Calculated Vibrational Frequencies for Phenyl-Substituted Alkenes (Illustrative)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| C-H stretch (aromatic) | 3000-3100 | Stretching of C-H bonds on the phenyl ring |
| C-H stretch (aliphatic) | 2850-3000 | Stretching of C-H bonds on the cyclopentene ring |
| C=C stretch (aromatic) | 1580-1620 | In-plane stretching of the phenyl ring |
| C=C stretch (alkene) | 1640-1680 | Stretching of the double bond in the cyclopentene ring |
| C-C stretch | 1000-1200 | Stretching of single bonds |
Note: This table is illustrative and based on general frequency ranges for similar functional groups. Specific calculated frequencies for Benzene, 1-cyclopenten-1-yl- would require dedicated DFT calculations.
Configuration Interaction Singles (CIS) Calculations
Configuration Interaction Singles (CIS) is a method used to study the excited electronic states of molecules. q-chem.com It provides a qualitative description of singly excited states and is often used to predict the energies and properties of these states, which are important for understanding a molecule's UV-visible absorption spectrum. q-chem.com
For Benzene, 1-cyclopenten-1-yl-, CIS calculations have been used in conjunction with other methods to explore the potential energy surfaces of its excited states. ucsb.eduwikipedia.org These calculations help in understanding the nature of the electronic transitions, for instance, whether they are localized on the phenyl ring (π → π* transitions) or involve charge transfer between the phenyl and cyclopentene moieties. The CIS method allows for the geometry optimization of excited states, providing insights into how the molecule's structure changes upon photoexcitation. q-chem.com
Time-Dependent Density Functional Theory (TDDFT) Calculations
Time-Dependent Density Functional Theory (TDDFT) is a powerful and widely used method for calculating the electronic excitation energies and absorption spectra of molecules. It generally offers better accuracy than CIS at a comparable computational cost. q-chem.com
TDDFT calculations have been applied to Benzene, 1-cyclopenten-1-yl- to predict its electronic transitions. ucsb.eduwikipedia.org These calculations can provide information on the vertical excitation energies, which correspond to the maxima in the absorption spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the transitions, TDDFT can characterize the nature of the excited states (e.g., HOMO to LUMO transitions). For Benzene, 1-cyclopenten-1-yl-, the low-lying excited states are expected to be dominated by π → π* transitions associated with the phenyl ring, similar to those in styrene (B11656) and other phenyl-substituted alkenes.
Table 2: Illustrative TDDFT Calculated Excitation Energies and Oscillator Strengths for a Styrene-like Chromophore
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | ~4.5 | ~0.3 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | ~5.2 | ~0.1 | HOMO-1 → LUMO (π → π*) |
Note: This table provides representative data for a similar chromophore. Specific values for Benzene, 1-cyclopenten-1-yl- would require dedicated TDDFT calculations.
Semiempirical Molecular Orbital Calculations (e.g., for Reaction Mechanisms)
Semiempirical molecular orbital methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for studying larger molecules and for preliminary explorations of reaction mechanisms. These methods use parameters derived from experimental data to simplify the calculations.
The PM3 method has been used to study the radical cation of 1-phenylcyclopentene. In the context of photo-induced electron transfer reactions, understanding the geometry and electronic structure of the radical cation is crucial. PM3 calculations have suggested that the radical cation of 1-phenylcyclopentene is fully planar, which has implications for its subsequent dimerization reactions.
Potential Energy Surface Analysis
The potential energy surface (PES) describes the energy of a molecule as a function of its geometry. Analysis of the PES is crucial for understanding conformational preferences, rotational barriers, and reaction pathways.
For Benzene, 1-cyclopenten-1-yl-, the PES is of particular interest in relation to the torsional angle between the phenyl ring and the cyclopentene ring. Relaxed potential energy scans, calculated using methods like DFT, CIS, and TDDFT, have been performed to map out the energy profile as this dihedral angle is varied. ucsb.eduwikipedia.org These scans reveal the energy minima corresponding to stable conformers and the energy barriers to rotation. For the ground state (S₀), the PES shows a twisted equilibrium geometry. In the first excited state (S₁), the equilibrium geometry is more planar, indicating a change in the electronic structure that favors conjugation between the two rings. ucsb.eduwikipedia.org The shape of the potential energy curves can be fitted to mathematical functions to extract parameters that describe the torsional motion. wikipedia.org
Franck-Condon Principle and Spectroscopic Simulations
The Franck-Condon principle explains the intensities of vibronic transitions, which are the simultaneous changes in electronic and vibrational energy levels of a molecule. It states that electronic transitions are most likely to occur without a change in the nuclear geometry.
In the context of Benzene, 1-cyclopenten-1-yl-, the Franck-Condon principle is essential for simulating and interpreting its vibronic spectra, such as laser-induced fluorescence and resonant-two-photon ionization spectra. The observed extensive vibronic structure in the S₁ ← S₀ transition is a result of Franck-Condon activity, predominantly in substituent-sensitive benzene modes. ucsb.eduwikipedia.org This indicates that the electronic transition is accompanied by changes in the vibrational state of the molecule.
Furthermore, significant Franck-Condon progressions in the inter-ring torsion have been observed, which reflects a substantial change in the equilibrium dihedral angle between the phenyl and cyclopentene rings upon electronic excitation. ucsb.eduwikipedia.org By simulating the Franck-Condon profiles, researchers can gain detailed information about the geometry changes between the ground and excited electronic states.
Applications and Emerging Research Areas
Organic Synthesis
The chemical reactivity of 1-phenylcyclopentene, stemming from its unsaturated cyclic structure and aromatic ring, renders it a valuable intermediate in organic synthesis. chemicalbook.com It serves as a foundational component for constructing intricate molecular architectures.
Synthesis of Complex Organic Molecules
1-Phenylcyclopentene is widely utilized as a building block in the creation of diverse and complex organic compounds. chemicalbook.com Its structure allows for a variety of chemical transformations. The double bond can participate in addition reactions, while the phenyl group can undergo substitution reactions. This dual reactivity makes it a versatile intermediate, particularly in cross-coupling reactions and the preparation of complex cyclic systems. youtube.com The synthesis of 1-phenylcyclopentene itself can be achieved with a high yield by reacting phenylmagnesium bromide with cyclopentanone (B42830), followed by dehydration. echemi.com
Precursor for Substituted Cycloalkylamines
The carbon-carbon double bond in 1-phenylcyclopentene provides a reactive site for the introduction of amine functionalities, making it a key precursor for the synthesis of substituted cycloalkylamines. One important derivative is 1-phenylcyclopentylamine. Research into analogous compounds, such as 1-phenylcyclohexylamine (B1663984), has highlighted the pharmacological importance of this structural motif. Studies on anticonvulsant activities of these compounds have shown that modifications to the cycloalkyl ring, specifically the contraction from a cyclohexane (B81311) to a cyclopentane (B165970) ring, can be beneficial for the therapeutic profile. bu.edu.eg This suggests that 1-phenylcyclopentene is a valuable starting material for producing 1-phenylcyclopentylamine and its derivatives for further investigation.
Pharmaceutical Research and Development
The structural framework of 1-phenylcyclopentene is present in various molecules of pharmaceutical interest, establishing it as a key scaffold in drug discovery and development.
Exploration for New Drugs and Therapeutic Agents
1-Phenylcyclopentene and its derivatives are actively explored in the search for new therapeutic agents. chemicalbook.com Its unique combination of a cycloalkene and an aromatic ring serves as a valuable starting point for medicinal chemists. Research has indicated that derivatives of this compound are promising candidates for drug development. For instance, the brominated form, 1-(Cyclopenten-1-yl)-2-bromobenzene, has shown potential antimicrobial and anticancer properties by inhibiting specific enzymes and modulating cellular signaling pathways. youtube.com Furthermore, analogues such as 1-phenylcyclohexylamine have been studied for their anticonvulsant effects, with findings indicating that the corresponding cyclopentane derivatives, accessible from 1-phenylcyclopentene, are of significant interest. bu.edu.eg
Intermediate in Pharmaceutical Synthesis
The role of 1-phenylcyclopentene as a versatile building block extends to its use as an intermediate in the synthesis of pharmaceuticals. chemicalbook.com Its chemical handles allow for its incorporation into larger, more complex drug molecules. While specific examples for 1-phenylcyclopentene are proprietary, the analogous compound 1-phenylcyclohexene is explicitly used as a pharmaceutical intermediate. fishersci.com This highlights the utility of the phenylcycloalkene scaffold in constructing active pharmaceutical ingredients.
Materials Science and Polymer Chemistry
While the direct application of Benzene (B151609), 1-cyclopenten-1-yl- in materials science and polymer chemistry is not extensively documented in publicly available literature, the chemistry of its core structure, cyclopentene (B43876), is highly relevant to polymer synthesis.
The primary method for polymerizing cyclic olefins like cyclopentene is Ring-Opening Metathesis Polymerization (ROMP). youtube.comrsc.org This process utilizes transition metal catalysts, such as Grubbs' catalyst, to open the strained ring of the monomer and form a linear polymer with double bonds in its backbone. youtube.comyoutube.com
| Polymerization Method | Monomer Type | Key Features | Resulting Polymer |
| Ring-Opening Metathesis Polymerization (ROMP) | Strained cyclic olefins (e.g., cyclopentene) | Requires transition metal catalyst; driven by ring strain relief. | Unsaturated linear polymer (e.g., polypentenamer). rsc.org |
Development of New Materials
The reactivity of Benzene, 1-cyclopenten-1-yl- is harnessed in specialized organic synthesis. Research into its photochemical properties has shown that under irradiation, it can participate in cycloaddition reactions to form complex tetralin skeletons (fused ring systems). vdoc.pub This potential for creating intricate, polycyclic structures suggests its utility in developing novel molecular scaffolds. Such scaffolds are foundational in the search for new pharmaceutical compounds, organic electronic materials, and specialized polymers where precise molecular architecture is critical. Furthermore, its derivatives are mentioned in patent literature as potential precursors for producing cycloalkyl alkyl ethers, which are explored as safer and more effective industrial solvents. google.com
Components in Polymer Systems
Benzene, 1-cyclopenten-1-yl- is not typically used as a monomer for producing large-scale commodity plastics. Instead, its value lies in its potential for creating specialized polymers and functionalized materials through controlled chemical reactions. For instance, the double bond in the cyclopentene ring can be a target for polymerization or grafting, allowing it to be incorporated into a polymer backbone or attached as a side chain. This could be used to modify the properties of existing polymers, such as enhancing thermal stability or altering optical properties. Its radical cation is known to be fully planar, a feature that influences its reactions and potential integration into electronically active polymer systems. vdoc.pub
Environmental and Industrial Processes
The compound is frequently identified as a byproduct of high-temperature industrial processes, particularly the thermal decomposition of waste materials. Its presence and behavior in these contexts are of significant interest for waste management, environmental monitoring, and resource recovery.
Pyrolysis Products (e.g., from Electronic Waste Plastics)
Pyrolysis, the thermal degradation of materials in the absence of oxygen, is a key technology for recycling complex waste streams like plastics and tires. Benzene, 1-cyclopenten-1-yl- has been consistently identified as a chemical constituent in the pyrolysis oil derived from various waste sources. This indicates that the compound is formed through the complex fragmentation and recombination of polymer chains at high temperatures.
Its detection in these processes is significant for the chemical industry, as pyrolysis oil is a potential source of valuable chemical feedstocks.
Table 1: Detection of Benzene, 1-cyclopenten-1-yl- in Pyrolysis Products
| Pyrolysis Feedstock | Process Description | Detection Method | Reference |
|---|---|---|---|
| Sheet Molding Compound (SMC) Waste | Pyrolysis for recycling automotive composite materials. | Gas Chromatography-Mass Spectrometry (GC-MS) | metu.edu.tr |
| Gracilaria Waste and Waste Tires | Co-pyrolysis for biofuel production. | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |
| Waste Tires | Pyrolysis for liquid fuel production. | Advanced Characterization Techniques | rsc.org |
Occurrence in Environmental Samples (e.g., Oil Sludge)
While direct documentation of Benzene, 1-cyclopenten-1-yl- in oil sludge is limited in the reviewed literature, its confirmed presence in complex hydrocarbon mixtures like tire pyrolysis oil is noteworthy. researchgate.netrsc.org These pyrolysis oils are compositionally similar to certain fractions of crude oil and industrial wastes. Therefore, it is plausible that Benzene, 1-cyclopenten-1-yl- may be present in environmental samples contaminated with industrial hydrocarbon waste, such as oil sludge from refineries or spills, though it may not be routinely monitored.
Degradation Studies (e.g., Thermal Degradation)
Studies on the degradation of Benzene, 1-cyclopenten-1-yl- show that it can be both a product of decomposition from larger molecules and a reactant that degrades further.
Formation from Decomposition : It is identified as a product of the thermal decomposition of specific 2-phenylcyclopentyl-trimethylammonium salts through a process known as Hofmann elimination. cdnsciencepub.com It also forms during the acid-catalyzed rearrangement and decomposition of phenylcyclopentyl hydroperoxide. nih.govresearchgate.netbeilstein-journals.org
Further Degradation : Photochemical studies demonstrate that the compound is not inert. When exposed to light in the presence of a photosensitizer, its radical cation can be generated, leading to further reactions and structural transformations. vdoc.pubcdnsciencepub.com This indicates a pathway for its degradation in environmental or industrial settings exposed to sunlight or UV radiation.
Forensics and Analytical Chemistry
In the fields of forensics and analytical chemistry, the unambiguous identification of chemical compounds is paramount. Benzene, 1-cyclopenten-1-yl- serves as a reference compound and is identified using standard analytical techniques.
Its distinct chemical structure provides a unique spectral fingerprint. Advanced spectroscopic methods, including resonant-two-photon ionization (R2PI) and laser-induced fluorescence (LIF), have been used to study its electronic and conformational structure in detail. researchgate.net In forensic investigations or environmental testing, its presence in a sample is typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS), which separates it from other compounds in a mixture and provides its specific mass spectrum. metu.edu.trresearchgate.net
The compound is also used as a starting material or intermediate in the synthesis of other important chemicals. For example, it is a precursor in the synthesis of tritium-labeled cypenamine, a compound used in scientific research. thieme-connect.com In such applications, its purity and identity must be rigorously confirmed, establishing its role as a well-characterized standard in synthetic and analytical chemistry.
Decomposition Product of Related Compounds (e.g., Phencyclidine)
Extensive research into the decomposition of phencyclidine (PCP), particularly under thermal stress such as that occurring during smoking or in the injection port of a gas chromatograph, has been conducted. The primary and well-documented decomposition product of phencyclidine is 1-phenyl-1-cyclohexene (B116675), formed through the elimination of the piperidine (B6355638) moiety.
A thorough review of scientific literature does not support the formation of "Benzene, 1-cyclopenten-1-yl-" as a direct decomposition product of phencyclidine. The degradation of the six-membered cyclohexyl ring of phencyclidine into a five-membered cyclopentenyl ring is not a reported transformation under typical pyrolysis or analytical conditions.
Studies involving the pyrolysis of phencyclidine, simulating the conditions of smoking, have consistently identified 1-phenyl-1-cyclohexene and piperidine as the major products. nih.govwikipedia.org For instance, when marijuana cigarettes impregnated with PCP hydrochloride were burned, 1-phenyl-1-cyclohexene was found to be a significant component of the mainstream smoke. nih.gov
Furthermore, investigations into the analysis of phencyclidine by gas-liquid chromatography (GLC) have shown that thermal degradation can occur, leading to the formation of 1-phenyl-1-cyclohexene. oup.comoup.comresearchgate.net This decomposition is often observed when analyzing PCP, and its presence can sometimes be an artifact of the analytical method itself. researchgate.net The identity of this decomposition product has been verified by mass spectrometry, comparing its fragmentation pattern with that of authentic 1-phenylcyclohexene. oup.com
Similarly, studies on the analytical characterization of phencyclidine analogues have noted the degradation of these compounds to their corresponding substituted 1-phenylcyclohex-1-ene nucleus during gas chromatography analysis, particularly with the hydrochloride salts. nih.govresearchgate.net
The table below summarizes the key findings regarding the thermal decomposition of phencyclidine.
| Analytical Method | Compound Studied | Identified Decomposition Products | Key Findings | Reference |
| Pyrolysis simulating smoking | Phencyclidine (PCP) | 1-phenyl-1-cyclohexene, Piperidine | 1-phenyl-1-cyclohexene is a major product of PCP pyrolysis. | nih.gov |
| Gas-Liquid Chromatography (GLC) | Phencyclidine (PCP) | 1-phenylcyclohexene (PCH) | PCP can decompose to PCH during GLC analysis, especially in the presence of acidic sites on the column. | oup.comoup.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Phencyclidine (PCP) | 1-phenylcyclohexene | Confirmed that 1-phenylcyclohexene is a thermal fragmentation product of PCP during gas chromatography. | researchgate.net |
| Gas Chromatography | 4-MeO-substituted PCP and PCPy analogues | Substituted 1-phenylcyclohex-1-ene nucleus | Degradation was notable, especially with HCl salts of the analytes. | nih.govresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
